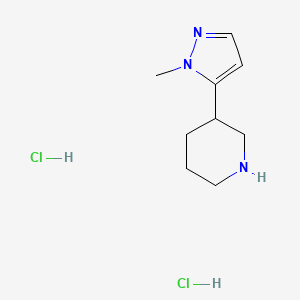

3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride

Description

Properties

Molecular Formula |

C9H17Cl2N3 |

|---|---|

Molecular Weight |

238.15 g/mol |

IUPAC Name |

3-(2-methylpyrazol-3-yl)piperidine;dihydrochloride |

InChI |

InChI=1S/C9H15N3.2ClH/c1-12-9(4-6-11-12)8-3-2-5-10-7-8;;/h4,6,8,10H,2-3,5,7H2,1H3;2*1H |

InChI Key |

ROFQMAOTPKEUMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2CCCNC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of ethanol as a solvent and sodium bicarbonate as a base. The reaction is carried out at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological pathways. The pyrazole ring is known to interact with active sites of enzymes, while the piperidine moiety enhances its binding affinity and specificity .

Comparison with Similar Compounds

Research Implications

- Solubility : Dihydrochloride salts (e.g., target compound, berotralstat) generally exhibit superior aqueous solubility, critical for oral bioavailability .

- Bioactivity : Pyrazole positioning (3- vs. 5-) and heterocycle choice (piperidine vs. pyridine) significantly influence receptor binding and metabolic pathways .

- Synthetic Utility : Chloromethyl and hydroxyl groups enable further derivatization, supporting medicinal chemistry workflows .

Biological Activity

3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a piperidine moiety , which contributes to its unique biological interactions. The molecular formula is , with a molecular weight of approximately 236.15 g/mol. Its structural characteristics allow for varied interactions with biological targets, making it a valuable compound in drug discovery.

Research indicates that this compound acts primarily as an enzyme inhibitor . The pyrazole ring interacts with the active sites of enzymes, while the piperidine enhances binding affinity and specificity. This mechanism is crucial for modulating various biological pathways, which can lead to therapeutic effects in different diseases .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various pathogens. Studies have shown that it exhibits both antibacterial and antifungal properties. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial capabilities, this compound has been investigated for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

- Study on Antimicrobial Activity : A study conducted on the compound's effectiveness against gram-positive and gram-negative bacteria reported significant activity with MIC values indicating strong potential for treating bacterial infections .

- Inflammation Model Study : In an animal model of inflammation, the administration of this compound resulted in a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride | Similar pyrazole and piperidine structures | Different substitution pattern |

| 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride | Contains an azetidine ring instead of piperidine | Unique combination of pyrazole and azetidine |

The specific substitution pattern on the pyrazole ring imparts distinct chemical and biological properties compared to these similar compounds, enhancing its potential applications in medicinal chemistry .

Future Directions

Ongoing research aims to further elucidate the pharmacological profile of this compound. Investigations are focusing on:

- Identifying specific molecular targets involved in its action.

- Exploring its potential applications in treating inflammatory diseases and infections.

- Developing derivatives with improved efficacy and safety profiles.

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride?

The synthesis typically involves coupling a piperidine derivative with a substituted pyrazole. For example, a Mitsunobu reaction or nucleophilic substitution can link the pyrazole moiety to the piperidine ring. After deprotection (if necessary), the product is treated with HCl to form the dihydrochloride salt. Purification via column chromatography (e.g., silica gel) or recrystallization is critical to isolate the compound in high purity (>95%). Analytical techniques like HPLC and NMR should confirm the absence of unreacted intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- 1H/13C NMR : Verify the presence of piperidine (δ ~1.5–3.5 ppm for CH2 groups) and pyrazole (δ ~6.5–7.5 ppm for aromatic protons) .

- HPLC-UV/MS : Assess purity (>98%) and detect impurities using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

- Elemental Analysis : Confirm stoichiometry (e.g., Cl– content for dihydrochloride form) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in water (>50 mg/mL) due to the dihydrochloride salt form. Moderate solubility in DMSO or ethanol (10–20 mg/mL). Pre-dissolve in aqueous buffers for biological assays .

- Stability : Store at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent degradation. Monitor stability via LC-MS over 48 hours in assay buffers (e.g., PBS, pH 7.4) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Variable Linkers : Modify the piperidine-pyrazole linker length (e.g., n = 1–3 carbons) to assess impact on receptor binding. For example, shorter linkers may enhance rigidity and selectivity .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –F, –Cl) on the pyrazole to evaluate metabolic stability or steric bulk (e.g., –CH3) to probe binding pocket compatibility .

- Data Interpretation : Use IC50/EC50 values from dose-response assays to correlate structural changes with potency. Compare to reference compounds like GBR-12909 (dopamine reuptake inhibitor) .

Q. What strategies resolve contradictory data in receptor binding assays involving this compound?

- Assay Validation : Include positive controls (e.g., venlafaxine for serotonin/norepinephrine uptake) and negative controls (vehicle-only) to confirm assay reliability .

- Solubility Checks : Pre-test compound solubility in assay buffers using nephelometry. Precipitation can falsely reduce apparent activity .

- Orthogonal Assays : Cross-validate results using radioligand binding (e.g., [3H]-5-HT for serotonin receptors) and functional assays (e.g., cAMP modulation) .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and measure parent compound depletion over time. Use LC-MS/MS to quantify metabolites.

- CYP Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms to predict drug-drug interactions.

- Half-Life (t1/2) Calculation : Use the formula t1/2 = 0.693/k, where k is the elimination rate constant derived from microsomal data .

Q. What computational approaches support target identification for this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with GPCRs (e.g., 5-HT1B/1D receptors). Focus on hydrogen bonding with Asp116 (5-HT1B) or hydrophobic contacts with piperidine .

- QSAR Modeling : Train models on datasets of related piperidine derivatives to predict logP, pKa, and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.